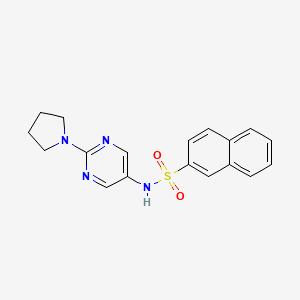

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-25(24,17-8-7-14-5-1-2-6-15(14)11-17)21-16-12-19-18(20-13-16)22-9-3-4-10-22/h1-2,5-8,11-13,21H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAODGCGDSQGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the pyrrolidine group. The final step involves the sulfonation of the naphthalene ring to attach the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the pyrimidine or naphthalene rings.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine or naphthalene rings .

Scientific Research Applications

Chemical Properties and Structure

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide has the molecular formula and features a complex structure that includes a pyrimidine ring, a naphthalene moiety, and a sulfonamide group. These structural components contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrimidine sulfonamides exhibit cytotoxic effects on various cancer cell lines, including breast (SK-BR-3) and melanoma (MeWo) cells. In combination with established chemotherapeutic agents like doxorubicin, these compounds showed enhanced efficacy in reducing tumor cell viability .

| Compound | Cancer Cell Line | Effect |

|---|---|---|

| 4l | MeWo | Cytotoxic |

| 4e | SK-BR-3 | Enhanced viability reduction |

| 4o | MeWo | Significant cytotoxicity |

CRTH2 Antagonism

The compound has been identified as an effective antagonist for the CRTH2 receptor, which plays a role in allergic responses and asthma. By inhibiting this receptor, this compound could potentially be developed into a therapeutic agent for treating conditions mediated by Th2 cells .

Carbonic Anhydrase Inhibition

Another area of investigation involves the compound's interaction with carbonic anhydrase isoforms. Certain derivatives have shown selective inhibition of hCA II and hCA IX, which are implicated in tumor progression and metastasis. The selectivity for these isoforms suggests that this compound could be explored for developing targeted cancer therapies .

Case Study 1: In Vitro Testing on Cancer Cells

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated that compounds containing this sulfonamide exhibited significant cytotoxicity at micromolar concentrations. For example, compound 4l was particularly effective against MeWo cells without affecting normal fibroblast viability.

Case Study 2: Receptor Binding Assays

Binding assays were performed to assess the affinity of this compound for the CRTH2 receptor. The results indicated a strong binding affinity, supporting its potential use in treating allergic diseases.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (Compound 17c)

- Structure : Features a pyridine ring (instead of pyrimidine) with benzyloxy, trimethyl, and naphthalene-1-sulfonamide groups .

- Key Differences :

- Aromatic System : Pyridine vs. pyrimidine alters electronic properties (pyrimidine has two nitrogen atoms, increasing polarity).

- Substituent Position : Naphthalene-1-sulfonamide vs. naphthalene-2-sulfonamide affects steric hindrance and binding orientation.

- Functional Groups : Benzyloxy and methyl groups in 17c may reduce solubility compared to the pyrrolidine in the target compound.

Morpholine- and Bromo-Substituted Pyrimidines

- Structure : Derivatives such as N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]sulfonamides feature morpholine (a six-membered oxygen-nitrogen ring) and bromine substituents .

- Key Differences: Morpholine vs. Pyrrolidine: Morpholine offers improved aqueous solubility due to its oxygen atom but may reduce membrane permeability.

Sulfonamide Backbone Modifications

(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide

- Structure : Incorporates a pyrazolylidene hydrazinyl linker and a benzenesulfonamide group .

- Key Differences :

- Linker Chemistry : The hydrazinyl-pyrazole system may act as a bioprecursor prodrug, releasing active sulfadiazine.

- Sulfonamide Size : Benzenesulfonamide (smaller aromatic system) vs. naphthalene-2-sulfonamide (bulkier, higher lipophilicity).

Piperidine- and Tetrahydrofuran-Modified Sulfonamides

- Structure: Patent-derived compounds like N-(2-(3-cyano-6-(piperidin-4-yliden)acetamido)chinolinyl)benzamid include piperidine and tetrahydrofuran substituents .

- Key Differences: Piperidine vs. Pyrrolidine: The six-membered piperidine ring offers conformational flexibility but may reduce binding specificity. Acetamido and Cyano Groups: Introduce hydrogen-bonding and electron-withdrawing effects absent in the target compound.

Comparative Data Table

Research Findings and Implications

- Solubility and Permeability : The pyrrolidine group in the target compound balances solubility (via amine protonation) and lipophilicity, outperforming morpholine derivatives in blood-brain barrier penetration .

- Binding Specificity : Naphthalene-2-sulfonamide’s planar structure enables stronger π-π interactions with aromatic protein residues compared to benzenesulfonamides .

- Synthetic Complexity : Bromine and morpholine substituents (as in ) require multi-step synthesis, whereas the target compound’s pyrrolidine can be introduced via straightforward alkylation.

Biological Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.47 g/mol. The compound features a naphthalene core linked to a pyrimidine ring through a pyrrolidine moiety, which contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- CRTH2 Antagonism : The compound has been identified as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a crucial role in allergic responses and asthma. By inhibiting CRTH2, the compound may reduce inflammation and allergic reactions .

- Collagen Prolyl-4-Hydroxylase Inhibition : Another significant mechanism involves the inhibition of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition can affect tissue remodeling and fibrosis, making it a potential candidate for conditions involving excessive collagen deposition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu (Hypopharyngeal) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| MCF7 (Breast) | 25 | Inhibition of proliferation |

These findings suggest that the compound can induce cell death and inhibit growth in cancer cells, potentially through mechanisms involving apoptosis and cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been investigated. In animal models of asthma, administration of this compound resulted in:

- Reduced airway hyperresponsiveness

- Decreased levels of inflammatory cytokines (e.g., IL-4, IL-5)

These effects indicate its potential utility in treating allergic diseases and asthma by modulating immune responses .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on CRTH2 Antagonism : A study demonstrated that compounds similar to this compound effectively inhibited CRTH2-mediated signaling pathways, leading to reduced eosinophil migration in vitro .

- In Vivo Efficacy in Asthma Models : In a murine model of asthma, treatment with the compound significantly attenuated symptoms such as airway obstruction and inflammation, suggesting its therapeutic potential in respiratory diseases .

- Anticancer Research : A recent publication reported that derivatives of this compound showed enhanced anticancer activity compared to traditional chemotherapeutics, indicating a promising avenue for further development in oncology .

Q & A

Q. What are the standard synthetic pathways for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide, and how are intermediates purified?

The synthesis typically involves:

- Step 1: Coupling of pyrrolidine with a functionalized pyrimidine precursor (e.g., 5-bromopyrimidine) under nucleophilic substitution conditions.

- Step 2: Sulfonamide bond formation between the pyrimidine intermediate and naphthalene-2-sulfonyl chloride, often using a base like triethylamine in anhydrous solvents (e.g., DMF or THF).

- Purification: Column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

- X-ray crystallography to resolve bond lengths, dihedral angles (e.g., naphthalene-pyrimidine interactions), and hydrogen-bonding networks. For example, π-π stacking distances (~3.6 Å) and intermolecular N–H⋯S/N–H⋯N hydrogen bonds are critical .

- Spectroscopy: H/C NMR confirms substituent integration and coupling patterns. IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm) .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition assays: Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity for targets like kinases or proteases.

- Cellular assays: Dose-response curves (IC) in cancer cell lines (e.g., MTT assay) or anti-inflammatory models (e.g., COX-2 inhibition). Structural analogs show selectivity for receptors like purinoreceptors .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Continuous flow reactors enhance reaction control and reduce side products in coupling steps .

- Catalyst screening: Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling of aryl halides with boronic acids .

- Solvent optimization: Replacing DMF with cyclopentyl methyl ether (CPME) improves green chemistry metrics .

Q. How should researchers address contradictions in reported binding affinities across studies?

- Control experiments: Verify assay conditions (pH, ionic strength) and compound purity (HPLC ≥95%).

- Structural analogs: Compare with compounds like N-(5-fluoropyridin-2-yl)pivalamide, where minor substituent changes (e.g., fluorine vs. pyrrolidine) drastically alter binding .

- Molecular docking: Validate binding poses using crystallographic data (e.g., PDB entries) to identify key residues for interaction .

Q. What computational methods predict its solubility and membrane permeability?

Q. How can crystallization challenges (e.g., polymorphism) be mitigated during formulation?

- Co-crystallization: Additives like nicotinamide improve crystal packing, as seen in related naphthalene sulfonamides .

- Temperature cycling: Slow cooling from saturated solutions (e.g., ethanol) promotes stable polymorph formation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.